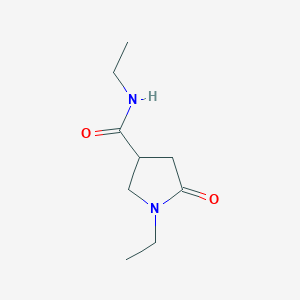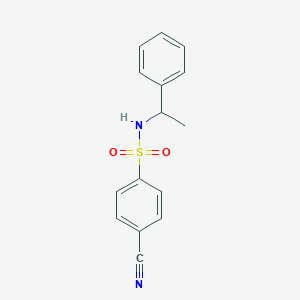
4-cyano-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the development of cancer and inflammation. It may also act as an agonist or antagonist of certain receptors in the body, leading to its analgesic and antitumor effects.
Biochemical and Physiological Effects:
Studies have shown that 4-cyano-N-(1-phenylethyl)benzenesulfonamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. Additionally, this compound has been tested for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyano-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high purity and stability. This compound can be synthesized in good yields and purity using various methods, making it a reliable and consistent reagent for research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 4-cyano-N-(1-phenylethyl)benzenesulfonamide. One direction is to study its potential applications in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Several methods have been developed for synthesizing 4-cyano-N-(1-phenylethyl)benzenesulfonamide. One of the most commonly used methods involves the reaction of 4-cyanobenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. This method yields the desired product in good yields and purity. Other methods involve the use of different starting materials and reagents, and the choice of method depends on the specific application of the compound.
Applications De Recherche Scientifique
4-cyano-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been tested for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, this compound has been studied for its potential as a diagnostic tool for certain diseases.
Propriétés
Nom du produit |
4-cyano-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-cyano-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-12(14-5-3-2-4-6-14)17-20(18,19)15-9-7-13(11-16)8-10-15/h2-10,12,17H,1H3 |
Clé InChI |
GVGIYIRFGGOZQY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
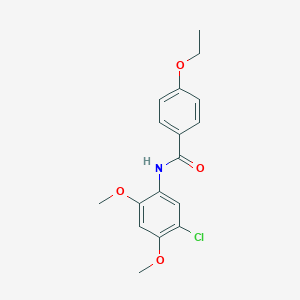
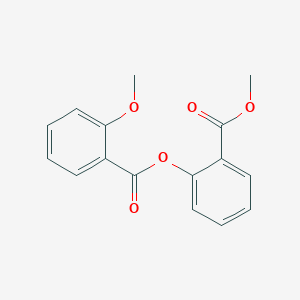
![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)
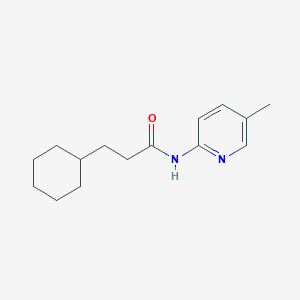
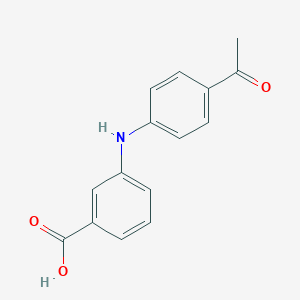
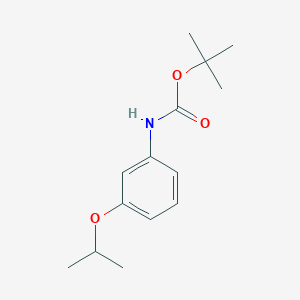
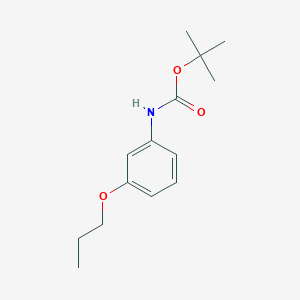
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
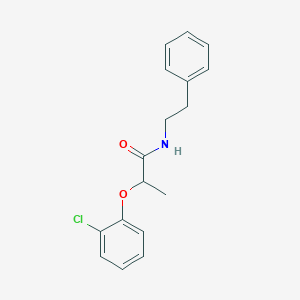
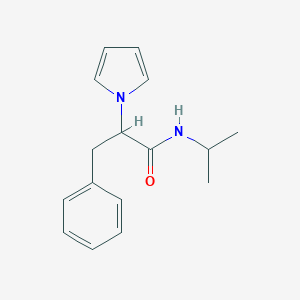
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
